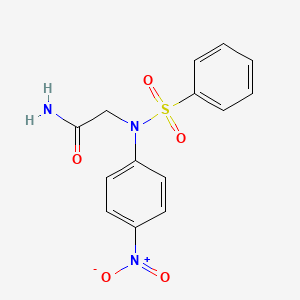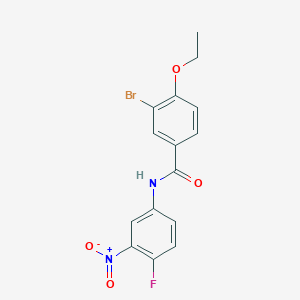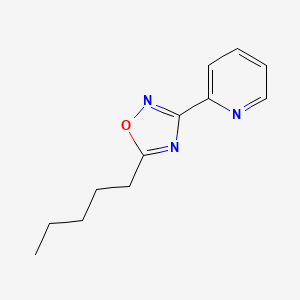![molecular formula C14H20N2O4S2 B5163285 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps maintain a stable pH in biological experiments. PIPES is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用机制
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine acts as a buffering agent by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a zwitterionic compound, which means it has both positive and negative charges. This property allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of experimental conditions.
Biochemical and Physiological Effects:
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine does not have any direct biochemical or physiological effects on cells or tissues. Its primary function is to maintain a stable pH in experimental conditions. However, the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in experiments can indirectly affect the biochemical and physiological outcomes of the experiment. For example, changes in pH can affect the activity of enzymes, alter protein conformation, and impact cell viability.
实验室实验的优点和局限性
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for lab experiments. It is an effective buffer in the physiological pH range, making it suitable for biological experiments. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is also highly soluble in water, making it easy to prepare solutions of different concentrations. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is relatively inexpensive compared to other buffering agents, making it a cost-effective option for experiments.
However, there are also limitations to the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in lab experiments. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine has a relatively low buffering capacity compared to other buffering agents, such as HEPES or Tris. This means that larger amounts of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine may be required to maintain a stable pH in certain experimental conditions. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine can interfere with certain assays, such as those involving metal ions or chelating agents, due to its sulfonic acid group.
未来方向
There are several future directions for the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in scientific research. One potential area of research is the development of new 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine derivatives with improved buffering capacity or specific properties for certain experimental conditions. Another area of research is the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in combination with other buffering agents to improve the stability and reproducibility of experimental conditions. Additionally, the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in new experimental techniques, such as single-cell analysis or microfluidics, could provide new insights into cellular processes and disease mechanisms.
合成方法
The synthesis of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of 2-chlorothiophene with piperidine, followed by the addition of morpholine and the reaction with sulfonyl chloride. The final product is obtained by purification through recrystallization. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a white crystalline powder that is highly soluble in water and has a melting point of 300°C.
科学研究应用
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in biological experiments. It is commonly used in cell culture, protein purification, and enzymatic assays. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is also used in electrophysiology experiments to maintain the pH of the extracellular solution. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is used in the preparation of various reagents and solutions used in molecular biology and biochemistry experiments.
属性
IUPAC Name |
morpholin-4-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJXZCARMAAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)



![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5163263.png)
![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
